3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-[(4-chloro-3-nitropyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c1-20-11-3-2-8(7-17)4-9(11)5-15-6-10(13)12(14-15)16(18)19/h2-4,6-7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUKYFGGQDBCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of biological activities.
Pharmacokinetics
The compound’s solubility in polar solvents suggests that it may have good bioavailability.
Biological Activity
3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde, also known by its CAS number 925147-35-9, is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
- Molecular Formula : C₁₂H₁₀ClN₃O₄
- Molecular Weight : 295.68 g/mol
- CAS Number : 925147-35-9
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from pyrazole frameworks have shown efficacy against various bacterial strains and fungi. A study highlighted the effectiveness of similar pyrazole derivatives against E. coli and Staphylococcus aureus, suggesting that modifications to the pyrazole structure can enhance antimicrobial potency .
Anti-inflammatory Activity
Pyrazoles are recognized for their anti-inflammatory effects, often acting as COX inhibitors. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain pyrazole derivatives can reduce these cytokines significantly, indicating potential therapeutic applications in inflammatory diseases .
Anticancer Properties
The anticancer potential of pyrazole derivatives is well-documented. Research has shown that compounds with the pyrazole nucleus can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have reported that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The compound's structure may facilitate interactions with cellular pathways involved in cancer progression.
Case Studies
-
Study on Anti-inflammatory Effects :
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production. The results showed that some derivatives achieved up to 85% inhibition at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone . -
Antimicrobial Screening :
A recent study evaluated the antimicrobial activity of several pyrazole compounds against Mycobacterium tuberculosis (MTB) and other pathogens. The tested compounds demonstrated promising results, with some achieving significant inhibition rates at low concentrations .
Data Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Research has shown that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that similar pyrazole derivatives inhibited the growth of various bacterial strains, suggesting potential for use in treating infections caused by resistant strains .
Anti-Cancer Properties
The compound has also been investigated for its anti-cancer properties. Pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. A case study reported that a related compound demonstrated effective cytotoxicity against breast cancer cell lines, indicating that further exploration of this compound could yield similar results .
Synthesis of Functional Materials
In material science, 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde can be utilized in the synthesis of functional materials such as polymers and nanocomposites. Its ability to act as a cross-linking agent enhances the mechanical properties and thermal stability of polymer matrices. Research has indicated that incorporating such compounds into polymer systems can improve their performance in various applications, including coatings and adhesives .
Photovoltaic Devices
Another emerging application is in the field of photovoltaics. Studies have suggested that pyrazole-based compounds can be integrated into organic solar cells to enhance light absorption and charge transport properties. This integration can lead to improved efficiency in energy conversion processes, making it a promising area for future research .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
In another research effort, this compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed significant cytotoxic effects with IC50 values indicating its potential for further development as an anti-cancer drug .
Comparison with Similar Compounds
Key Properties :
- Molecular formula : Conflicting data exist. reports C₁₂H₁₀ClN₃O₄ (molar mass: 295.68 g/mol), while and suggest C₁₆H₁₄ClN₃O₄ (molecular weight: 321.17 g/mol). This discrepancy necessitates verification via authoritative databases like PubChem or CAS registry.
- CAS Number : 514801-13-9 (definitive per ).
- Purity : 95% ().
The compound’s reactivity is influenced by the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the pyrazole ring, as well as the aldehyde (-CHO) and methoxy (-OCH₃) groups on the benzaldehyde backbone. These functional groups make it a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and coordination complexes.
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing pyrazole or benzaldehyde motifs, focusing on structural variations, physicochemical properties, and functional applications.
Pyrazole-Substituted Benzaldehyde Derivatives
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Reactivity
- Nitro vs. Chloro Groups : The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, whereas chloro substituents contribute to steric and electronic effects.
- Methoxy vs. Methyl Linkages : Methoxy-linked analogs (e.g., 3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde) exhibit reduced steric hindrance compared to methyl-linked derivatives, altering their binding affinity in enzyme inhibition.
Vibrational and Spectral Properties
- The methoxy group in 4-methoxybenzaldehyde derivatives () generates distinct C–H···O hydrogen bonds and torsional potentials, influencing their INS spectra. Substitution with bulkier pyrazole rings (as in the target compound) would alter these vibrational modes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde, and how are yields maximized?
- The compound is typically synthesized via a multi-step process. Key steps include:
- Pyrazole ring formation : Reacting 4-chloro-3-nitro-1H-pyrazole with a benzaldehyde derivative under nucleophilic substitution conditions.
- Functionalization : Introducing the methoxy group via alkylation or coupling reactions, often using potassium carbonate as a base in polar aprotic solvents like DMF .
- Purification : Recrystallization from methanol or ethanol improves purity (≥95%) .
- Yields are maximized by controlling reaction time (4–6 hours), temperature (60–80°C), and stoichiometric ratios (1:1 for key intermediates) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm confirm the aromatic aldehyde proton, while δ 4.0–4.3 ppm indicates the methoxy group .
- ¹³C NMR : Signals at ~190 ppm confirm the aldehyde carbonyl .
- Infrared (IR) Spectroscopy : Strong absorbance at ~1720 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (Nitro group) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 321.17 (C₁₄H₁₃ClN₃O₄⁺) confirms the molecular formula .
Q. How can reaction intermediates be monitored during synthesis?
- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase. UV visualization at 254 nm tracks intermediates .
- High-Performance Liquid Chromatography (HPLC) : Quantifies intermediate purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How do steric and electronic effects of the nitro and chloro substituents influence reactivity in cross-coupling reactions?
- Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position of the pyrazole ring. It also stabilizes intermediates via resonance .
- Chloro group : Enhances electrophilicity at the pyrazole C-4 position, facilitating nucleophilic attacks (e.g., Suzuki-Miyaura coupling). Steric hindrance from the methylene bridge may slow reactions requiring bulky ligands .
- Methodological tip : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites for targeted functionalization .
Q. What strategies resolve contradictory data in reaction optimization (e.g., variable yields in nitro-group reduction)?
- Controlled reduction : Use hydrogen gas with Pd/C (10% w/w) at 40 psi and 50°C to reduce the nitro group to an amine without cleaving the chloro substituent. Monitor progress via TLC .
- Troubleshooting : Low yields (<60%) may arise from incomplete catalyst activation. Pre-reducing Pd/C under H₂ for 30 minutes improves efficiency .
- Validation : Compare HPLC retention times of products with authentic standards to confirm consistency .
Q. How can computational modeling predict biological targets for this compound?
- Molecular docking : Use AutoDock Vina to dock the compound into enzyme active sites (e.g., bacterial dihydrofolate reductase). The nitro group shows strong hydrogen bonding with Asp27 (binding energy: −8.2 kcal/mol) .
- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB: −0.5) and CYP2D6 inhibition risk .
- Validation : Compare docking results with in vitro enzyme inhibition assays (IC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
